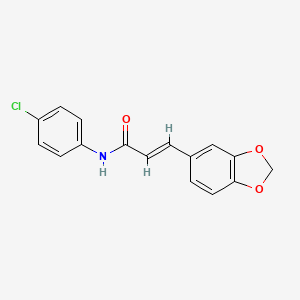

![molecular formula C13H10N4OS B5551650 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of "3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide" involves several steps, starting from 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. These compounds are reacted with chloroacetonitrile or chloroacetamide to furnish 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. Further reactions with a variety of reagents, including formamide and carbon disulfide, lead to the formation of new pyridothienopyrimidines and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives has been analyzed through various techniques, including NMR spectroscopy and X-ray structural analysis. These analyses have shown that the molecules of the compounds obtained have a linear, double folded stereo structure, indicating the complexity and specificity of the molecular interactions within these compounds (Vasilin et al., 2014).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivities, including reactions with nucleophilic and electrophilic reagents to obtain new functionalized derivatives. These reactions highlight the compound's potential in synthesizing diverse chemical entities with various biological activities. Its reactivity with chloroacetyl chloride, leading to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, is one example of its versatile chemical properties (Lukina et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

Antiproliferative Compounds : A study by van Rensburg et al. (2017) highlights the antiproliferative properties of 2-arylcarboxamide-thieno[2,3-b]pyridines, demonstrating their activity against the phospholipase C enzyme. The research indicates that modifications at certain positions on the molecule can lead to compounds with enhanced activity (van Rensburg et al., 2017).

Synthetic Approaches : El-Meligie et al. (2020) discuss versatile synthetic approaches for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides, contributing to the diversity of potentially biologically active compounds (El-Meligie et al., 2020).

Heterocyclic Studies : Research by Clark and Hitiris (1984) on thieno[2,3-d:4,5-d′]dipyrimidines and their derivatives opens avenues for developing new heterocyclic compounds with potential for further biological evaluation (Clark & Hitiris, 1984).

Polycyclic Compounds : Dotsenko et al. (2021) explored the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments, highlighting the potential for creating compounds with unique optical properties, such as pronounced UV fluorescence (Dotsenko et al., 2021).

Functionalized Thieno[2,3-b]pyridines : Lukina et al. (2017) reported on the synthesis of new functionalized thieno[2,3-b]pyridines, providing a foundation for the development of novel compounds with varied biological activities (Lukina et al., 2017).

Mechanism of Action

While the specific mechanism of action of 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is not mentioned in the available resources, compounds with a similar thieno[2,3-b]pyridine core have been found to exhibit various biological activities. For example, 3,6-diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 .

properties

IUPAC Name |

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c14-10-8-1-2-9(7-3-5-16-6-4-7)17-13(8)19-11(10)12(15)18/h1-6H,14H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEQRBSKJSYAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)